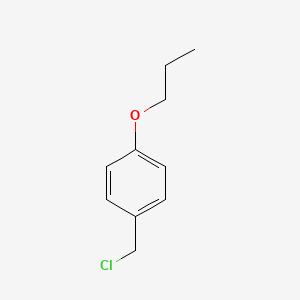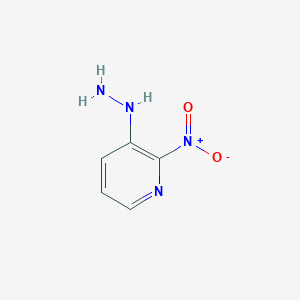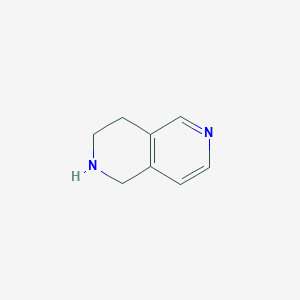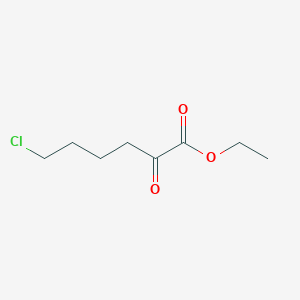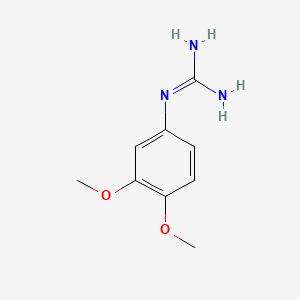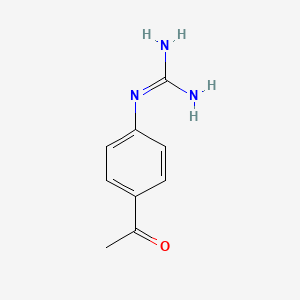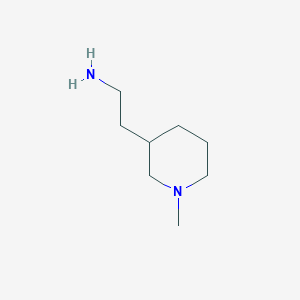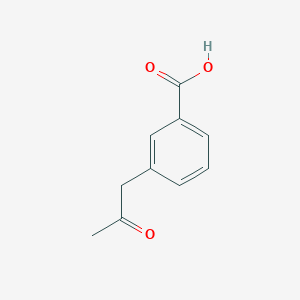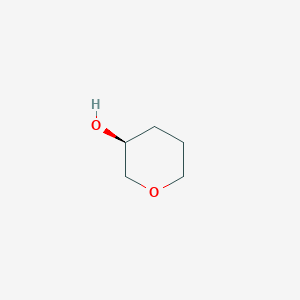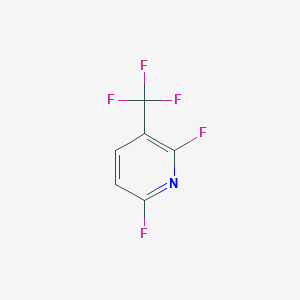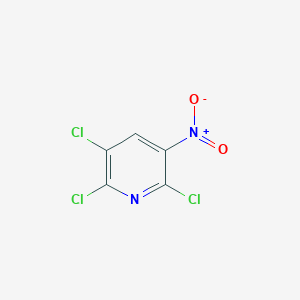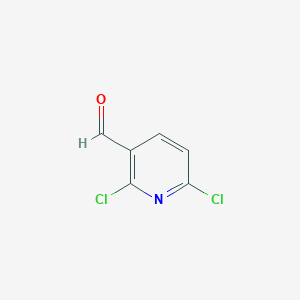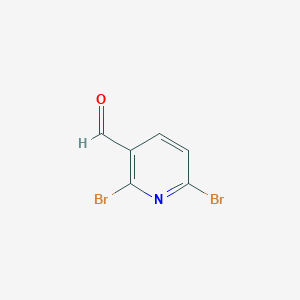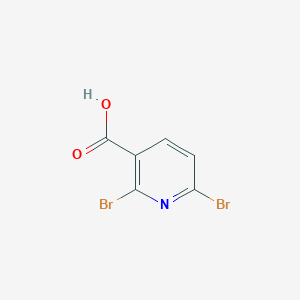![molecular formula C8H12O2 B1313910 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- CAS No. 61405-06-9](/img/structure/B1313910.png)
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-” is a chemical compound with the CAS Number: 4350-84-9 . It has a molecular weight of 126.16 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 2-Oxabicyclo[2.2.2]octan-3-one has been studied in the context of ring-opening polymerization . The process was initiated by n-butyl lithium (n-BuLi) or catalyzed by trifluoromethanesulfonic acid (TfOH) in the presence of benzyl alcohol . This resulted in the production of P[2.2.2]VLs containing all cis-1,4 disubstituted cyclohexane ring .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10O2/c8-7-5-1-3-6 (9-7)4-2-5/h5-6H,1-4H2 . This indicates that the compound has a bicyclic structure with an oxygen atom incorporated into one of the rings.Chemical Reactions Analysis
The compound has been used in ring-opening polymerization reactions . The stereochemistry of the alicyclic structures in the compound has a significant effect on the polymer properties, which can be regulated by varying the polymerization conditions .Physical And Chemical Properties Analysis
The compound has a melting point of 126-127 degrees . It is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
The versatility of 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- derivatives is evidenced by their use in various synthesis and chemical transformations. For instance, these compounds have been employed in the synthesis of tetrahydrofuran-3,5-dicarboxylic acid derivatives, starting from 5-norborne-2-ol, showcasing their utility in generating structurally complex molecules from simpler bicyclic intermediates (Wang et al., 2001). Additionally, they serve as key intermediates in the stereoselective synthesis of 8-oxabicyclo[3.2.1]octane pentols and the asymmetric synthesis of beta-C-mannopyranosides, illustrating their role in constructing intricate carbohydrate frameworks (Gerber & Vogel, 2001).
Catalysis and Reaction Mechanisms
These compounds also participate in catalysis and unique reaction mechanisms. For example, they have been utilized in carbonyl ylide cycloadditions to C,C-double bonds, demonstrating their efficacy in cycloaddition reactions to yield spirocyclopropanated products (Molchanov et al., 2005). This showcases their potential in facilitating regio- and stereoselective cycloadditions that are foundational in the synthesis of complex molecular architectures.
Structural and Conformational Analysis
The structural and conformational analysis of derivatives such as 3-methyl-3-azabicyclo[3.2.1]octan-8-one and its oximes reveals their chair-envelope and flattened chair-chair conformations (Iriepa et al., 2003). These studies are crucial for understanding the stereochemical preferences of these molecules and their implications on reactivity and interaction with biological targets.
Biological Activity and Potential Applications
Research into the antileishmanial and synergistic effects of oxabicyclic derivatives highlights their biological significance. Methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate demonstrated notable antileishmanial effects, with potential for combination therapies (Bhalla et al., 2017). This underscores the therapeutic relevance of these compounds in addressing neglected tropical diseases through novel chemical entities.
Direcciones Futuras
The compound’s core structure has been used as a new bioisostere of the phenyl ring . This has led to improved physicochemical properties in certain drugs . This suggests potential future directions in drug discovery and medicinal chemistry, where this compound could be used to modify and improve the properties of other bioactive compounds .
Propiedades
IUPAC Name |
4-methyl-2-oxabicyclo[2.2.2]octan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-8-4-2-6(3-5-8)10-7(8)9/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYOKRWXRZXKRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484563 |
Source


|
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- | |
CAS RN |
61405-06-9 |
Source


|
| Record name | 2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

